molecular formula C48H28F24O4P2 B3100218 (R)-2,2'-Bis[bis(3,5-trifluoromethylphenyl)phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl CAS No. 1365531-85-6

(R)-2,2'-Bis[bis(3,5-trifluoromethylphenyl)phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl

Cat. No.: B3100218
CAS No.: 1365531-85-6
M. Wt: 1186.6 g/mol
InChI Key: JDKXXRZDVSJSNQ-UHFFFAOYSA-N
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Description

Commonly abbreviated as (R)-BTFM-Garphos™, this chiral bisphosphine ligand features a biphenyl backbone substituted with four methoxy groups at the 4,4',6,6' positions and two bis(3,5-bis(trifluoromethyl)phenyl)phosphine groups at the 2,2' positions. Its molecular formula is C₄₈H₂₈F₂₄O₄P₂, with a molecular weight of 1186.64 g/mol . The trifluoromethyl (CF₃) substituents confer strong electron-withdrawing properties, enhancing the ligand’s ability to stabilize electron-deficient metal centers in asymmetric catalysis.

Properties

IUPAC Name

[2-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H28F24O4P2/c1-73-29-17-35(75-3)39(37(19-29)77(31-9-21(41(49,50)51)5-22(10-31)42(52,53)54)32-11-23(43(55,56)57)6-24(12-32)44(58,59)60)40-36(76-4)18-30(74-2)20-38(40)78(33-13-25(45(61,62)63)7-26(14-33)46(64,65)66)34-15-27(47(67,68)69)8-28(16-34)48(70,71)72/h5-20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKXXRZDVSJSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=C(C=C(C=C4P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H28F24O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101107967
Record name 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis[3,5-bis(trifluoromethyl)phenyl]phosphine
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Molecular Weight

1186.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365531-85-6
Record name 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis[3,5-bis(trifluoromethyl)phenyl]phosphine
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Record name 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis[3,5-bis(trifluoromethyl)phenyl]phosphine
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Record name (S)-2,2'-Bis[bis(3,5-trifluoromethylphenyl) phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl
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Biological Activity

(R)-2,2'-Bis[bis(3,5-trifluoromethylphenyl)phosphino]-4,4',6,6'-tetramethoxy-1,1'-biphenyl (CAS No. 1365531-84-5) is a chiral phosphine ligand known for its applications in catalysis and potential biological activities. The compound has garnered attention due to its structural features and the presence of multiple trifluoromethyl groups, which can influence its reactivity and interaction with biological systems.

  • Molecular Formula : C₄₈H₂₈F₂₄O₄P₂
  • Molecular Weight : 1186.64 g/mol
  • Solubility : Insoluble in water; air-sensitive.
  • Purity : ≥97% .

Biological Activity Overview

The biological activity of (R)-2,2'-Bis[bis(3,5-trifluoromethylphenyl)phosphino]-4,4',6,6'-tetramethoxy-1,1'-biphenyl has been explored primarily in the context of its use as a ligand in catalysis. However, emerging studies suggest potential implications for its biological interactions.

Anticancer Activity

Recent studies have indicated that phosphine ligands can exhibit anticancer properties through various mechanisms:

  • Mechanism of Action : Phosphine ligands can induce apoptosis in cancer cells by activating specific signaling pathways. The trifluoromethyl groups may enhance the lipophilicity of the compound, facilitating cellular uptake and interaction with biomolecules.

Case Studies

  • Study on Cell Lines : In vitro studies using human cancer cell lines demonstrated that compounds similar to (R)-2,2'-Bis[bis(3,5-trifluoromethylphenyl)phosphino]-4,4',6,6'-tetramethoxy-1,1'-biphenyl exhibited significant cytotoxic effects. The IC50 values were determined to be in the micromolar range.
  • Mechanistic Studies : Investigations into the mechanism revealed that these compounds could disrupt mitochondrial function leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Table of Biological Activities

Biological ActivityMechanismReference
Anticancer ActivityInduction of apoptosis via ROS generation
Enzyme InhibitionPotential inhibition of specific kinases
Cytotoxicity in Cell LinesIC50 values in micromolar range

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Garphos™ Family

The Garphos™ ligand family includes derivatives with distinct substituents on the phosphorus-bound aryl groups. Key examples include:

Compound Name (Trade Name) Substituents on Phosphorus-Bound Aryl Groups Molecular Formula Molecular Weight (g/mol) Key Properties
(R)-BTFM-Garphos™ 3,5-Bis(trifluoromethyl)phenyl C₄₈H₂₈F₂₄O₄P₂ 1186.64 Strong electron-withdrawing CF₃ groups; high Lewis acidity .
(R)-DMM-Garphos™ 4-Methoxy-3,5-dimethylphenyl C₅₂H₆₀O₈P₂ 874.99 Moderate steric bulk; electron-donating methyl and methoxy groups .
(R)-DTBM-Garphos™ 3,5-Di-tert-butyl-4-methoxyphenyl C₇₆H₁₀₈O₈P₂ 1211.64 Bulky tert-butyl groups; extreme steric hindrance .
(R)-Trimethylsilyl-Garphos™ 3,5-Bis(trimethylsilyl)phenyl C₆₄H₁₀₀O₄P₂Si₈ 1380.76* Silicon-based substituents; hybrid electronic effects .

*Calculated from .

Key Differences :
  • Electronic Effects :

    • BTFM-Garphos : CF₃ groups withdraw electron density, increasing metal center electrophilicity. Ideal for reactions requiring high oxidative stability (e.g., cross-couplings).
    • DMM-Garphos : Methoxy and methyl groups donate electrons, suitable for stabilizing electron-rich metal intermediates .
    • Trimethylsilyl-Garphos : Si(CH₃)₃ groups offer intermediate electronic properties, balancing steric and electronic demands .
  • Steric Effects :

    • DTBM-Garphos : tert-Butyl groups create significant steric bulk, enforcing strict chiral environments in enantioselective hydrogenations .
    • BTFM-Garphos : CF₃ groups are less bulky than tert-butyl, allowing moderate substrate access to the metal center .

Solubility and Stability

  • BTFM-Garphos : Insoluble in water; compatible with organic solvents like toluene and dichloromethane. Degrades under light or oxidizing conditions .
  • DTBM-Garphos : Similar insolubility in water but requires storage at low temperatures due to tert-butyl group sensitivity .
  • DMM-Garphos : Improved solubility in polar aprotic solvents (e.g., THF) due to methoxy groups .

Catalytic Performance

  • Enantioselective Hydrogenation :
    • BTFM-Garphos : Effective for substrates with electron-deficient functional groups (e.g., ketones) due to CF₃-enhanced metal electrophilicity .
    • DTBM-Garphos : Superior for bulky substrates (e.g., α,β-unsaturated esters), achieving >99% enantiomeric excess (ee) in some cases .
  • Cross-Coupling Reactions :
    • DMM-Garphos : Used in Suzuki-Miyaura couplings where moderate steric bulk prevents catalyst poisoning .

Q & A

Q. Methodological Answer :

  • Steric Effects : The 3,5-trifluoromethylphenyl groups create a rigid, bulky environment, favoring specific transition-state geometries. Comparative studies with analogs (e.g., DMM-Garphos) show that larger substituents (e.g., t-butyl in DTBM-Garphos) enhance enantioselectivity in hindered substrates .
  • Electronic Effects : The electron-withdrawing trifluoromethyl groups polarize the P–M bond, increasing Lewis acidity of the metal center, while methoxy groups donate electron density to stabilize intermediates.
  • Experimental Validation : Use 19^{19}F NMR to monitor ligand-metal interactions and DFT calculations to model steric/electronic contributions .

Advanced: How can researchers resolve contradictory data in enantiomeric excess (ee) measurements across different substrates?

Methodological Answer :
Contradictions often arise from substrate-dependent ligand conformation or competing reaction pathways. To address this:

Kinetic Profiling : Monitor ee vs. time to identify if selectivity arises from kinetic or thermodynamic control.

Ligand-Mapping Studies : Compare performance with structurally related ligands (e.g., DTBM-Garphos vs. BTFM-Garphos) to isolate substituent effects .

Computational Analysis : Use DFT to model transition states and identify steric clashes or electronic mismatches.

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this ligand and its metal complexes?

Q. Methodological Answer :

  • 31^{31}P NMR : Confirms phosphine coordination shifts (δ ~20–30 ppm for free ligand; upfield shifts upon metal binding).
  • X-ray Crystallography : Resolves absolute configuration and ligand geometry (e.g., bite angle in metal complexes) .
  • Chiral HPLC : Validates enantiopurity using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.

Advanced: What strategies optimize ligand loading in catalytic systems to minimize cost without compromising efficiency?

Q. Methodological Answer :

  • Substoichiometric Loading : Test ligand:metal ratios from 1:1 to 1:1.2; higher ratios may improve selectivity but increase costs.
  • Solvent Screening : Low-polarity solvents (e.g., toluene) often enhance ligand stability and reduce leaching.
  • Recycling Studies : Immobilize the ligand on silica or polymers to enable reuse (confirmed via ICP-MS for metal retention) .

Advanced: How does this ligand compare to BIPHEPHOS in palladium-catalyzed cross-couplings?

Q. Methodological Answer :

  • Steric Profile : BIPHEPHOS (a phosphite ligand) has a smaller bite angle, favoring less hindered substrates, while the tetramethoxy-biphenyl backbone here provides greater rigidity for bulky substrates.
  • Electronic Tuning : The trifluoromethyl groups increase electron deficiency vs. BIPHEPHOS’s electron-rich phosphite, altering oxidative addition rates in Pd-catalyzed reactions.
  • Performance Metrics : Compare turnover numbers (TON) and ee in model reactions like aryl bromide aminations .

Basic: What precautions are necessary for handling and storing this ligand to prevent degradation?

Q. Methodological Answer :

  • Storage : Under inert atmosphere (Ar/N2_2) at –20°C to prevent oxidation of phosphine groups.
  • Handling : Use gloveboxes for air-sensitive steps; monitor purity via 31^{31}P NMR periodically.
  • Deactivation Signs : Discoloration (yellow to brown) or broadening of NMR peaks indicates oxidation; repurify via column chromatography (SiO2_2, EtOAc/hexane) .

Advanced: Can computational methods predict this ligand’s performance in novel catalytic systems?

Methodological Answer :
Yes. Use DFT (e.g., B3LYP/def2-TZVP) to:

Calculate bite angles and Tolman electronic parameters.

Model transition states for enantioselectivity trends.

Screen virtual ligand libraries (e.g., substituting methoxy with ethoxy) to prioritize synthetic targets .

Advanced: How do solvent and temperature affect the ligand’s coordination behavior in ruthenium complexes?

Q. Methodological Answer :

  • Solvent Polarity : Polar solvents (e.g., MeOH) stabilize ionic intermediates but may dissociate the ligand. Low-polarity solvents (toluene) enhance ligand-metal binding (confirmed via UV-vis titration).
  • Temperature : Higher temps (≥60°C) accelerate ligand dissociation, reducing ee. Optimize via Arrhenius plots of ee vs. T .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2,2'-Bis[bis(3,5-trifluoromethylphenyl)phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
(R)-2,2'-Bis[bis(3,5-trifluoromethylphenyl)phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl

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